3-(3-Chlorophenyl)quinoline
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Overview
Description
3-(3-Chlorophenyl)quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom on the phenyl ring enhances the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)quinoline can be achieved through various methods. One common approach is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high yields.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using automated reactors. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Chlorophenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chlorophenyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in the treatment of infectious diseases and cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)quinoline involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of nucleic acids by targeting bacterial DNA gyrase and topoisomerase IV . In anticancer research, it induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxide: An oxidized derivative of quinoline with distinct biological activities.
2-Chloroquinoline: Another chlorinated quinoline derivative with different reactivity.
Uniqueness: 3-(3-Chlorophenyl)quinoline is unique due to the presence of the chlorine atom on the phenyl ring, which enhances its reactivity and biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its diverse applications in scientific research and industry .
Properties
Molecular Formula |
C15H10ClN |
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Molecular Weight |
239.70 g/mol |
IUPAC Name |
3-(3-chlorophenyl)quinoline |
InChI |
InChI=1S/C15H10ClN/c16-14-6-3-5-11(9-14)13-8-12-4-1-2-7-15(12)17-10-13/h1-10H |
InChI Key |
KCDXENDHBREJMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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